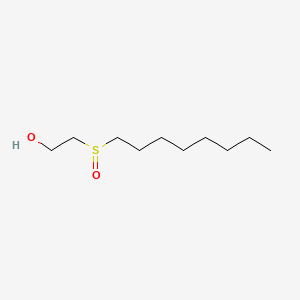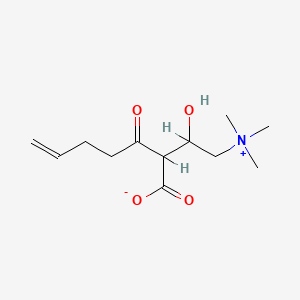
2-dehydro-3-deoxy-D-glucaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-dehydro-3-deoxy-D-glucaric acid is a glucaric acid derivative. It derives from a D-glucaric acid. It is a conjugate acid of a 2-dehydro-3-deoxy-D-glucarate(2-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzymatic Studies
Dehydratases in Metabolic Processing : Dehydratases like those from Pseudomonas acidovorans play a crucial role in converting D-glucarate into 4-deoxy-5-oxoglucarate, further metabolized to 2,5-dioxovalerate, highlighting the enzymatic processes in microbial metabolism (Jeffcoat, Hassall, & Dagley, 1969).
Biocatalytic Synthesis : 2-Keto-3-deoxy-D-gluconate (KDG), derived from D-gluconate, is produced using gluconate dehydratase from Thermoproteus tenax, emphasizing its use in biocatalytic processes for synthesizing chiral 2-keto-deoxy-sugar acids, crucial in bacterial polysaccharides and cell walls (Matsubara et al., 2014).
Enzymatic Activities in the Enolase Superfamily : Studies on glucarate dehydratase from Escherichia coli and Pseudomonas putida reveal insights into the evolution of enzymatic activities and reaction mechanisms within the enolase superfamily, integral for understanding biochemical pathways (Palmer, Hubbard, & Gerlt, 1998; Gulick, Hubbard, Gerlt, & Rayment, 2001).
Production and Engineering Applications
Biosynthesis in Microorganisms : Engineering Escherichia coli for D-glucaric acid production from sucrose shows the potential of microbial pathways in synthesizing valuable chemicals, thus offering sustainable production methods (Qu et al., 2018).
Enhancing Production in E. coli : Improvements in D-glucaric acid production through increased stability and transport of myo-inositol oxygenase (MIOX) demonstrate the importance of enzyme engineering for optimizing bioproduction pathways (Shiue & Prather, 2013).
Saccharomyces cerevisiae as a Production Host : Metabolic engineering of Saccharomyces cerevisiae for high-titer glucaric acid production highlights the potential of yeast as an efficient host for bioproduction, leveraging its natural traits (Chen, Wang, Zhao, & Deng, 2018).
Chemical and Medical Applications
Redox Chemistry : The study of the CrVI/CrV-D-glucaric acid system reveals complex redox reactions and potential applications in understanding metal-organic interactions, relevant in environmental and chemical research (Mangiameli et al., 2014).
Medical Imaging : 2-Deoxy-2-18F-fluoro glucaric acid (FGA) has been explored for positron emission tomography (PET) in diagnosing myocardial infarction, showcasing the potential medical application of modified D-glucaric acid derivatives (Awasthi et al., 2022).
Eigenschaften
Molekularformel |
C6H8O7 |
|---|---|
Molekulargewicht |
192.12 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxy-5-oxohexanedioic acid |
InChI |
InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/t2-,4-/m0/s1 |
InChI-Schlüssel |
QUURPCHWPQNNGL-OKKQSCSOSA-N |
Isomerische SMILES |
C([C@@H]([C@@H](C(=O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(=O)O)O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



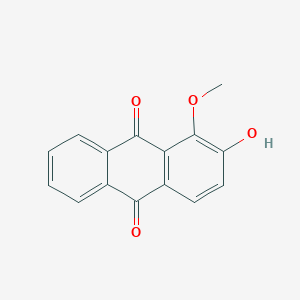
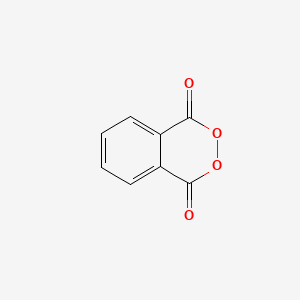


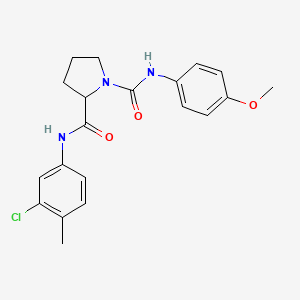
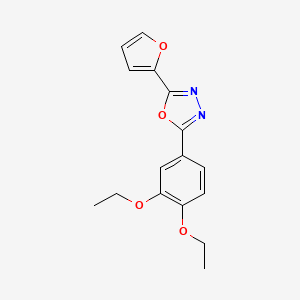
![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)
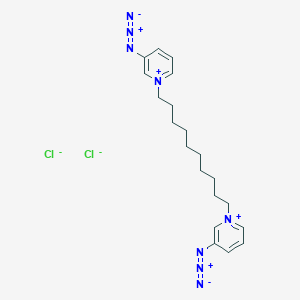

![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)
![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)

